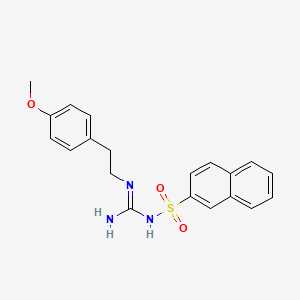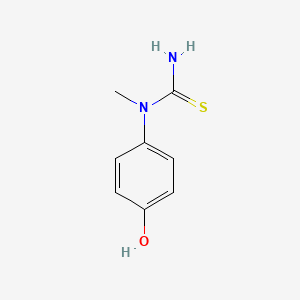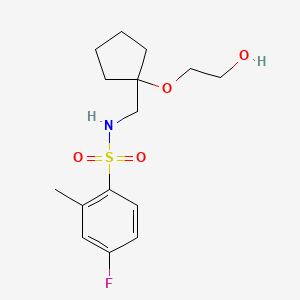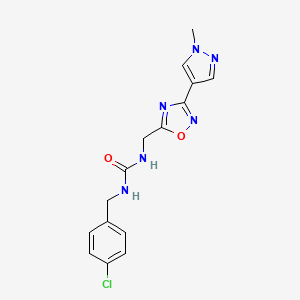![molecular formula C27H33N5O2S B2561182 4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-72-0](/img/structure/B2561182.png)
4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H33N5O2S and its molecular weight is 491.65. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized novel triazole and quinazoline derivatives with promising antimicrobial properties. These compounds were evaluated for their activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. For example, a series of novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities, with certain compounds showing potent antibacterial effects against S. aureus and active against pathogenic yeast C. albicans (Pokhodylo et al., 2021). Another study reported the synthesis and antimicrobial activity evaluation of methylsulfanyl-triazoloquinazoline derivatives, highlighting their potential as antimicrobial agents (Al-Salahi et al., 2013).
Anticancer Applications
Research into the anticancer potential of triazoloquinazoline derivatives has also been conducted. One study synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. These compounds were tested in vitro against human neuroblastoma and colon carcinoma cell lines, with some derivatives displaying significant cytotoxicity (Reddy et al., 2015). Another study investigated the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against hepatocellular and colon carcinoma cells, identifying compounds with promising multi-potent anti-inflammatory and anticancer activities (Al-Salahi et al., 2013).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of triazoloquinazoline derivatives have been widely explored. For instance, the synthesis of phenyl-substituted triazoloquinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks has been reported, demonstrating the versatility of these compounds in chemical synthesis (Al-Salahi, 2010).
Propiedades
IUPAC Name |
4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2S/c1-17(2)12-13-31-25(34)22-11-10-21(24(33)28-15-18(3)4)14-23(22)32-26(31)29-30-27(32)35-16-20-8-6-19(5)7-9-20/h6-9,17-18,21-23,26,29H,10-16H2,1-5H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFZFQYLRPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)
![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)
![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)




![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)
![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)